Cas no 1698480-87-3 (Benzeneacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl-)
![Benzeneacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl- structure](https://ja.kuujia.com/scimg/cas/1698480-87-3x500.png)
Benzeneacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl- 化学的及び物理的性質
名前と識別子
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- Benzeneacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl-
- 2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- EN300-385344
- 1698480-87-3
-
- インチ: 1S/C24H20BrNO4/c1-24(22(27)28,15-10-12-16(25)13-11-15)26-23(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,26,29)(H,27,28)
- InChIKey: YTMXXWCUOLZQIO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C(=O)O)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 465.05757g/mol
- 同位素质量: 465.05757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 613
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: 5.2
じっけんとくせい
- 密度みつど: 1.456±0.06 g/cm3(Predicted)
- Boiling Point: 654.2±55.0 °C(Predicted)
- 酸度系数(pKa): 3.31±0.10(Predicted)
Benzeneacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-385344-1.0g |
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1698480-87-3 | 95% | 1.0g |
$1599.0 | 2024-06-05 | |
Enamine | EN300-385344-0.25g |
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1698480-87-3 | 95% | 0.25g |
$1472.0 | 2024-06-05 | |
Enamine | EN300-385344-0.5g |
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1698480-87-3 | 95% | 0.5g |
$1536.0 | 2024-06-05 | |
Enamine | EN300-385344-5.0g |
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1698480-87-3 | 95% | 5.0g |
$4641.0 | 2024-06-05 | |
Enamine | EN300-385344-0.05g |
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1698480-87-3 | 95% | 0.05g |
$1344.0 | 2024-06-05 | |
Enamine | EN300-385344-0.1g |
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1698480-87-3 | 95% | 0.1g |
$1408.0 | 2024-06-05 | |
Enamine | EN300-385344-2.5g |
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1698480-87-3 | 95% | 2.5g |
$3136.0 | 2024-06-05 | |
Enamine | EN300-385344-10.0g |
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1698480-87-3 | 95% | 10.0g |
$6882.0 | 2024-06-05 |
Benzeneacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl- 関連文献
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Benzeneacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl-に関する追加情報
Exploring the Properties and Applications of Benzeneacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl- (CAS No. 1698480-87-3)
In the realm of organic chemistry and pharmaceutical research, Benzeneacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl- (CAS No. 1698480-87-3) has garnered significant attention due to its unique structural features and potential applications. This compound, often abbreviated as Fmoc-protected bromo-methyl benzeneacetic acid, is a valuable intermediate in peptide synthesis and drug discovery. Its molecular structure combines a 4-bromo-substituted benzene ring with an α-methyl group and an Fmoc-protected amino moiety, making it a versatile building block for designing novel bioactive molecules.
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a cornerstone in modern solid-phase peptide synthesis (SPPS), a technique widely used in biotechnology and pharmaceutical industries. Researchers frequently search for "Fmoc-protected amino acid derivatives" or "CAS 1698480-87-3 applications" to understand how this compound facilitates the creation of complex peptides. Its bromo substituent offers additional reactivity, enabling further functionalization through cross-coupling reactions like Suzuki or Heck reactions, which are pivotal in medicinal chemistry.
Recent trends in green chemistry have also put spotlight on compounds like Benzeneacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl-. Scientists are exploring eco-friendly solvents and catalysts to optimize its synthesis, addressing queries such as "sustainable Fmoc deprotection methods" or "microwave-assisted peptide coupling." These advancements align with global efforts to reduce waste and energy consumption in chemical manufacturing.
From a drug discovery perspective, this compound’s chiral center (α-carbon) is critical for enantioselective synthesis, a hot topic in forums discussing "stereochemistry in API development." The 4-bromo moiety further allows for late-stage diversification, a strategy increasingly popular in fragment-based drug design. Laboratories often investigate "CAS 1698480-87-3 solubility" or "stability under SPPS conditions" to ensure optimal performance in automated synthesizers.
Beyond peptides, 1698480-87-3 has potential in materials science. Its aromatic and halogenated features make it a candidate for designing organic electronic materials or photoactive polymers, topics trending in searches like "halogenated aromatics in OLEDs." The compound’s robustness under various conditions also fuels interest in "high-temperature stable Fmoc derivatives," relevant for industrial-scale processes.
Analytical characterization of Benzeneacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl- typically involves HPLC, NMR, and mass spectrometry, with researchers frequently comparing "HPLC purity standards for Fmoc compounds." Storage recommendations often highlight protection from light and moisture, addressing common concerns about "long-term storage of brominated Fmoc acids."
In summary, CAS No. 1698480-87-3 exemplifies the intersection of synthetic utility and innovative applications. Whether in answering "how to remove Fmoc group selectively" or exploring "bioactive peptide libraries," this compound remains a key player in advancing both academic research and industrial R&D.
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